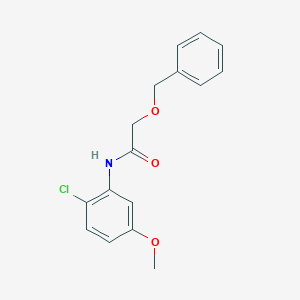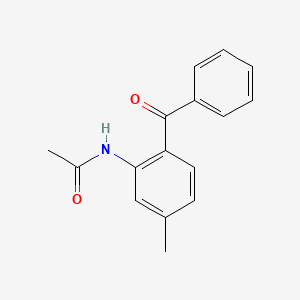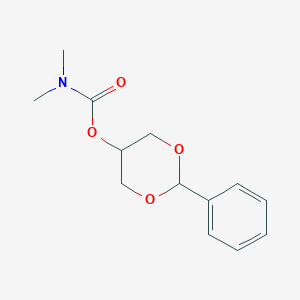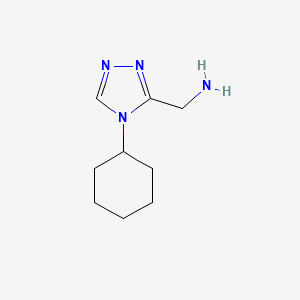![molecular formula C12H14BrNO B14129325 2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)
2-(5-Bromopentyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopentyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C12H14BrNO. It is characterized by a benzoxazole ring substituted with a bromopentyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopentyl)benzo[d]oxazole typically involves the reaction of benzo[d]oxazole with 1,5-dibromopentane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the benzoxazole ring attacks the carbon atom of the bromopentane, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle large quantities of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopentyl)benzo[d]oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the bromopentyl side chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzoxazole derivatives.
Oxidation: Products include hydroxylated or carbonylated benzoxazole derivatives.
Reduction: Products include reduced forms of the benzoxazole ring or the bromopentyl side chain.
Aplicaciones Científicas De Investigación
2-(5-Bromopentyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopentyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopentyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzoxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloropentyl)benzo[d]oxazole
- 2-(5-Iodopentyl)benzo[d]oxazole
- 2-(5-Fluoropentyl)benzo[d]oxazole
Uniqueness
2-(5-Bromopentyl)benzo[d]oxazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in biological systems. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C12H14BrNO |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
2-(5-bromopentyl)-1,3-benzoxazole |
InChI |
InChI=1S/C12H14BrNO/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9H2 |
Clave InChI |
CEJOLEBVKFJOOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


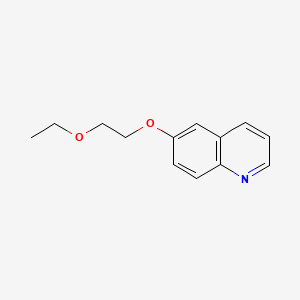
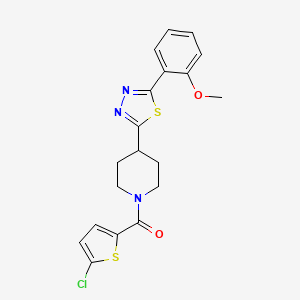
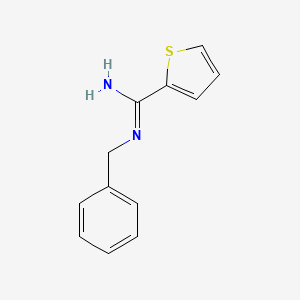
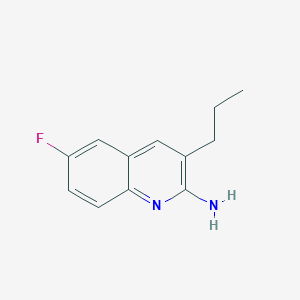
![[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate](/img/structure/B14129303.png)



